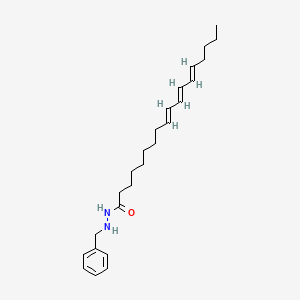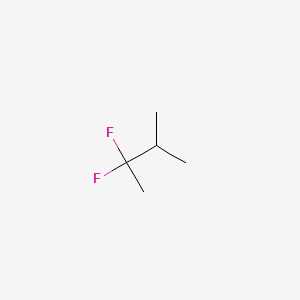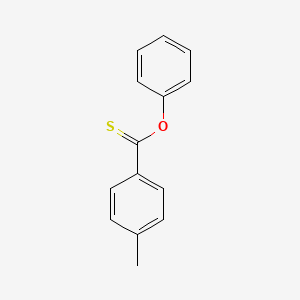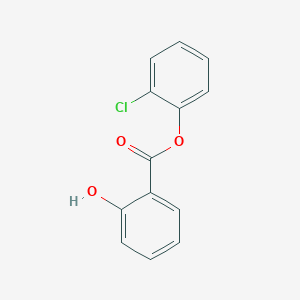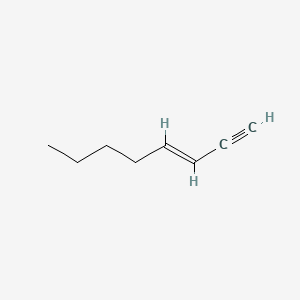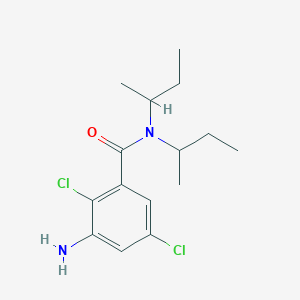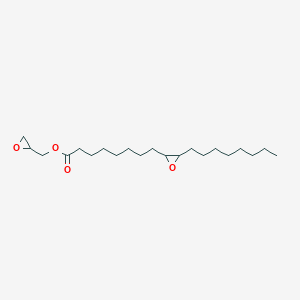
Oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of oxirane (epoxide) rings, which are highly reactive and can participate in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-50°C) to control the reaction rate.
Solvent: Solvents like dichloromethane or toluene are used to dissolve the reactants.
Catalysts: Catalysts such as m-chloroperbenzoic acid (m-CPBA) can be used to facilitate the epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate can undergo various types of chemical reactions, including:
Oxidation: The oxirane rings can be further oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Peracids like m-CPBA for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for ring-opening reductions.
Nucleophiles: Hydroxide ions (OH-) or amines for nucleophilic substitution.
Major Products Formed
Diols: Formed through oxidation of the oxirane rings.
Alcohols: Resulting from the reduction of the oxirane rings.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials due to its reactive oxirane rings.
Mecanismo De Acción
The mechanism of action of oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate involves the reactivity of its oxirane rings. These rings can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:
Epoxide Ring Opening: The oxirane rings can be opened by nucleophiles, leading to the formation of alcohols or other substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
Oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate can be compared with other similar compounds, such as:
Epoxidized Fatty Acids: These compounds also contain oxirane rings and are used in similar applications.
Glycidyl Esters: Similar in structure, these esters are used in the synthesis of polymers and resins.
Epoxy Resins: Widely used in industrial applications, epoxy resins share the reactive oxirane rings with this compound.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in various fields of research and industry.
Propiedades
Número CAS |
41364-53-8 |
|---|---|
Fórmula molecular |
C21H38O4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-7-10-13-19-20(25-19)14-11-8-6-9-12-15-21(22)24-17-18-16-23-18/h18-20H,2-17H2,1H3 |
Clave InChI |
MPHZZARYNGUYDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


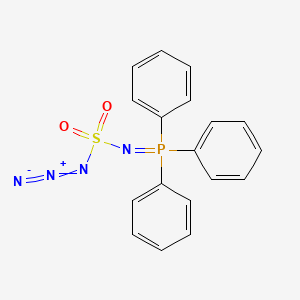

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
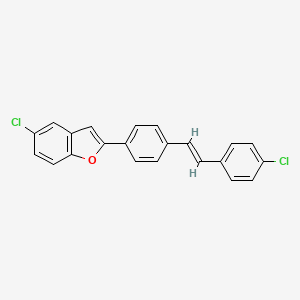
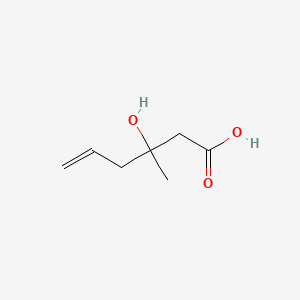
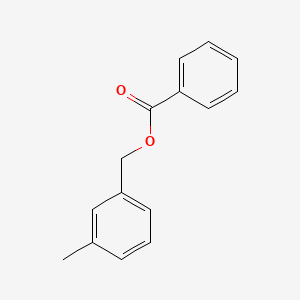
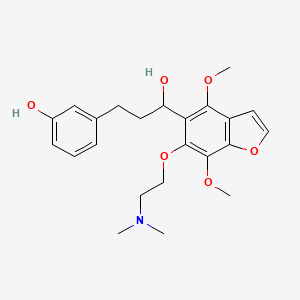
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
